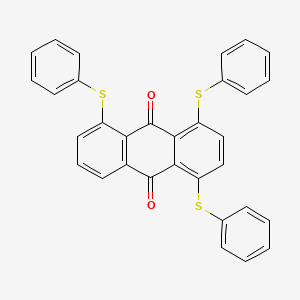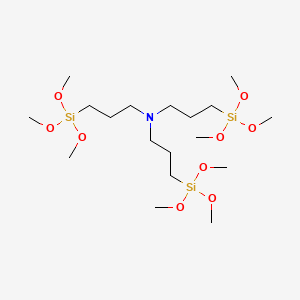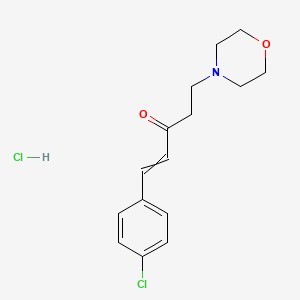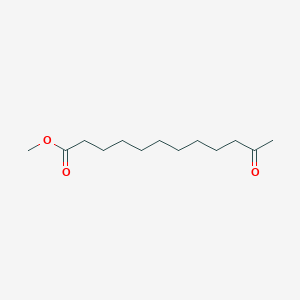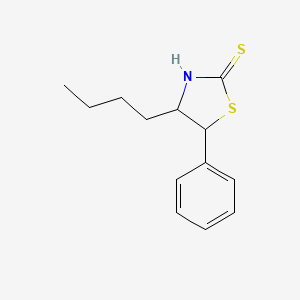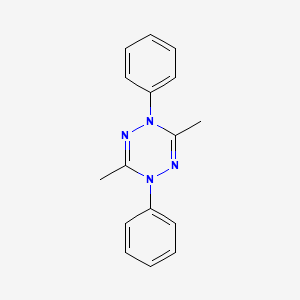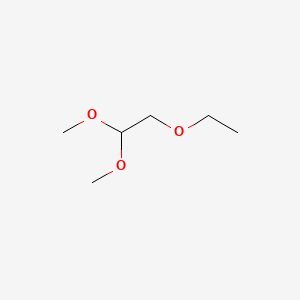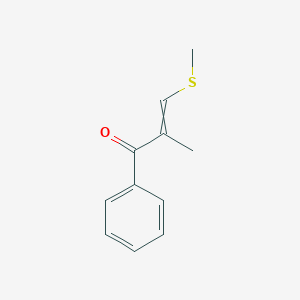
2-Methyl-3-(methylsulfanyl)-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(methylsulfanyl)-1-phenylprop-2-en-1-one is an organic compound characterized by the presence of a phenyl group, a methyl group, and a methylsulfanyl group attached to a prop-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(methylsulfanyl)-1-phenylprop-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-phenylprop-2-en-1-one with a methylsulfanyl reagent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halides, amines.
Scientific Research Applications
2-Methyl-3-(methylsulfanyl)-1-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(methylsulfanyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Methyl-3-(methylsulfonyl)-1-phenylprop-2-en-1-one
- 2-Methyl-3-(methylsulfinyl)-1-phenylprop-2-en-1-one
Comparison:
Oxidation State: The methylsulfanyl group in 2-Methyl-3-(methylsulfanyl)-1-phenylprop-2-en-1-one can be compared to the methylsulfonyl and methylsulfinyl groups in similar compounds. The oxidation state of the sulfur atom affects the reactivity and stability of the compound.
Reactivity: The presence of different sulfur-containing groups influences the compound’s reactivity towards nucleophiles and electrophiles.
Applications: While all three compounds may have similar applications in research and industry, their specific properties and reactivity profiles can make them more suitable for certain applications over others.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
87711-96-4 |
|---|---|
Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-methyl-3-methylsulfanyl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C11H12OS/c1-9(8-13-2)11(12)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
VRDLWLNAIWFVBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CSC)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


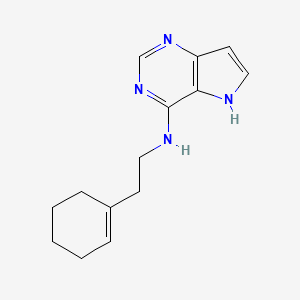
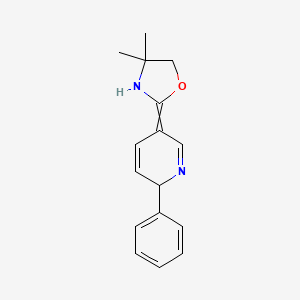
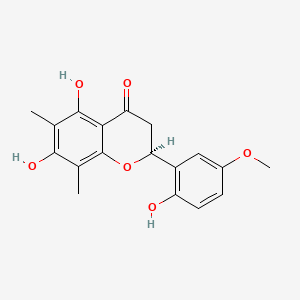
![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
